molecular formula C23H17ClN4O5S B5228538 N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide

N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide

Cat. No.: B5228538
M. Wt: 496.9 g/mol
InChI Key: SALPJLOWXUUOOU-UHFFFAOYSA-N
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Description

N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a nitrobenzamide group, and a carbamothioyl linkage, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carbamothioyl Linkage: This involves the reaction of an amine with carbon disulfide in the presence of a base, followed by the addition of an appropriate electrophile.

    Final Coupling: The final step involves coupling the benzoxazole derivative with the nitrobenzamide derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and nitrobenzamide group can interact with active sites of enzymes, potentially inhibiting their activity. The carbamothioyl linkage may also play a role in binding to specific proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide is unique due to its combination of a benzoxazole ring, a nitrobenzamide group, and a carbamothioyl linkage. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O5S/c1-12-3-7-19-17(9-12)25-22(33-19)14-4-6-15(24)16(10-14)26-23(34)27-21(29)13-5-8-20(32-2)18(11-13)28(30)31/h3-11H,1-2H3,(H2,26,27,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALPJLOWXUUOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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